molecular formula C10H13N3O3 B580612 (Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine CAS No. 1211892-14-6

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine

Cat. No. B580612
M. Wt: 223.232
InChI Key: LEXSBVKEORUYFG-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 4-methoxybenzyl alcohol , which is an organic compound used in various chemical reactions . It also seems to have a nitroethylene component, which is a type of nitro compound used in organic synthesis.


Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-methoxybenzyl compounds are generally synthesized through reactions involving 4-methoxybenzyl alcohol . The nitroethylene component could potentially be introduced through a nitration reaction .


Chemical Reactions Analysis

4-Methoxybenzyl compounds are known to participate in various chemical reactions . They can act as reagents in the synthesis of semiconductors, nanosheets, and nanocrystals . The nitroethylene component could potentially participate in reactions involving the nitro group .


Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol, a related compound, is a clear colorless to yellow liquid . Its exact physical and chemical properties would depend on the specific structure of the compound.

Scientific Research Applications

Organic Synthesis

  • 4-Methoxybenzylamine is an important raw material and intermediate used in Organic Synthesis .

Pharmaceuticals

  • 4-Methoxybenzylamine is also used in the pharmaceutical industry as a raw material and intermediate .

Agrochemicals

  • This compound is also used in the production of agrochemicals .

Dyestuff

  • 4-Methoxybenzylamine is used in the production of dyestuff .

properties

IUPAC Name

(Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXSBVKEORUYFG-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN/C(=C\[N+](=O)[O-])/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine

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